Myrtenol Enantiomer-Dependent Synergy with Conventional Antimicrobials Against Clinical Isolates
The two optical isomers of myrtenol exhibit distinct synergistic profiles with conventional antimicrobial drugs. (+)-Myrtenol demonstrated a synergistic effect with amikacin, fluconazole, and benzalkonium chloride on 64–81% of clinical isolates of S. aureus and C. albicans, including MRSA and fluconazole-resistant strains, while (−)-myrtenol increased the antibiofilm properties of amikacin and fluconazole in half of the isolates [1]. Additionally, myrtenol potentiated benzalkonium chloride up to 16-fold against planktonic cells in an S. aureus–C. albicans mixed culture [1]. The mechanism of synergy for both isomers was driven by membrane damage, leading to a significant drop in membrane potential similar to benzalkonium chloride [1].
| Evidence Dimension | Synergistic antimicrobial activity (% of clinical isolates showing synergy) |
|---|---|
| Target Compound Data | (+)-Myrtenol: 64–81% synergy rate with amikacin, fluconazole, and benzalkonium chloride. 16-fold potentiation of benzalkonium chloride. |
| Comparator Or Baseline | (-)-Myrtenol: Antibiofilm synergy in ~50% of isolates. Conventional drugs alone: baseline MIC. |
| Quantified Difference | (+)-Myrtenol synergistic with 64–81% of isolates vs. (-)-myrtenol antibiofilm synergy in ~50% of isolates. |
| Conditions | Clinical isolates of S. aureus (including MRSA) and C. albicans (including fluconazole-resistant). Planktonic and biofilm cultures. |
Why This Matters
Selecting the correct myrtenol enantiomer (+)-myrtenol over (−)-myrtenol is critical for achieving consistent synergistic activity with amikacin, fluconazole, and benzalkonium chloride against clinically relevant, drug-resistant pathogens, including MRSA and fluconazole-resistant Candida, directly impacting the efficacy of combination antimicrobial formulations.
- [1] Mahmoud, R. Y., Trizna, E. Y., Sulaiman, R. K., et al. Increasing the Efficacy of Treatment of Staphylococcus aureus–Candida albicans Mixed Infections with Myrtenol. Antibiotics, 2022, 11(12), 1743. DOI: 10.3390/antibiotics11121743. View Source
